molecular formula C11H14O3 B13616743 1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol

1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol

Cat. No.: B13616743
M. Wt: 194.23 g/mol
InChI Key: RRLKKFNTACTIRV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3. It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 6 positions, and a hydroxyl group on the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-dimethoxybenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,6-Dimethoxyphenyl)cyclopropanone, while reduction may produce 1-(2,6-Dimethoxyphenyl)cyclopropane.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol
  • 1-(2,6-Dimethoxyphenyl)cyclopropane
  • 1-(2,6-Dimethoxyphenyl)cyclopropanone

Uniqueness

1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. Its cyclopropane ring also adds to its structural uniqueness, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O3/c1-13-8-4-3-5-9(14-2)10(8)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3

InChI Key

RRLKKFNTACTIRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2(CC2)O

Origin of Product

United States

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